REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[F:13].[C:14](Cl)(=[O:16])[CH3:15].Cl>>[CH3:15][C:14]([C:9]1[C:10]([F:12])=[CH:11][C:6]([Br:5])=[C:7]([F:13])[CH:8]=1)=[O:16] |f:0.1.2.3|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC(=C1)F)F
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Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
ice
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
fitted with a condenser
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Type
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TEMPERATURE
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Details
|
into a scarlet solution and was heated at 90° C. for 1 hour
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Duration
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1 h
|
Type
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ADDITION
|
Details
|
was added
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Type
|
CONCENTRATION
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Details
|
(3 milliliters, 37% concentration)
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude material was dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated down
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Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography
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Type
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DISTILLATION
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Details
|
distilled
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Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC(=C(C=C1F)Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |